N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]benzenesulfonamide
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Overview
Description
N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group attached to a dimethoxyisoquinoline and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Derivative: The starting material, 6,7-dimethoxyisoquinoline, is synthesized through a Pomeranz-Fritsch reaction, which involves the cyclization of a benzaldehyde derivative with an amine.
Formation of the Phenyl Derivative: The 3,4-dimethoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction.
Coupling Reaction: The isoquinoline and phenyl derivatives are coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide group.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]methanesulfonamide
- N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]ethanesulfonamide
Uniqueness
N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]benzenesulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both isoquinoline and phenyl groups, along with the sulfonamide moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C26H26N2O6S |
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Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-[(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C26H26N2O6S/c1-31-21-11-10-18(15-22(21)32-2)25(28-35(29,30)19-8-6-5-7-9-19)26-20-16-24(34-4)23(33-3)14-17(20)12-13-27-26/h5-16,25,28H,1-4H3 |
InChI Key |
PTMSDQBSAJFCPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)NS(=O)(=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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